4,4,4-Trifluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
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Overview
Description
4,4,4-Trifluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid is a chemical compound with the linear formula CF3C(CH3)=CHCO2H . It is employed in the synthesis of trifluoromethylated hydrindenes . It is a nucleophilic reagent, which reacts with phosphorus pentoxide in a one-step reaction to form an ester .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,1,1-Trifluoroacetone with methyl (triphenylphosphoranylidene)acetate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string C\C(=C\C(O)=O)C(F)(F)F . The InChI key for this compound is QRRCTLYMABZQCS-IHWYPQMZSA-N .Chemical Reactions Analysis
As a nucleophilic reagent, this compound reacts with phosphorus pentoxide in a one-step reaction to form an ester .Physical and Chemical Properties Analysis
This compound has a boiling point of 158-163 °C and a melting point of 28-30 °C . It has a density of 1.318 g/mL at 25 °C .Scientific Research Applications
Synthesis and Characterization
- Conformational Preferences in Peptides : The synthesis of related compounds, such as (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, demonstrates their distinct conformational preferences in peptides. These synthesized amino acids, with their unique structural characteristics, promote specific peptide conformations, which can be crucial in probe development and medicinal chemistry (Tressler & Zondlo, 2014).
Structural and Molecular Studies
- Molecular Docking and Vibrational Studies : Butanoic acid derivatives, similar in structure to 4,4,4-Trifluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid, have been studied for their spectroscopic and structural properties. These studies include molecular docking, which suggests their role in bonding and potential biological activities, particularly in inhibiting Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).
Applications in Medicinal Chemistry
- Organometallic Compounds in Medicinal Chemistry : Related organometallic compounds containing carboxylic acid derivatives show the increasing need for complex structures in medicinal chemistry. These structures, often used as substitutes for organic drug candidates, highlight the potential application of this compound in developing new medicinal compounds (Patra et al., 2012).
Optical and Sensory Applications
- Optical Gating of Synthetic Ion Channels : Analogous compounds have been used to demonstrate optical gating in synthetic ion channels. This application is crucial in the development of light-induced controlled release systems, sensors, and information processing technologies (Ali et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
4,4,4-trifluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14(4)6(5-7(15)16)10(11,12)13/h6H,5H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAJBHYXNMIPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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